molecular formula C21H21FN2O4 B4819092 METHYL 2-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE

METHYL 2-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B4819092
M. Wt: 384.4 g/mol
InChI Key: QRMYIPOGHGRQKD-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced to the piperidine ring via an acylation reaction using 2-fluorobenzoyl chloride.

    Amidation Reaction: The resulting intermediate undergoes an amidation reaction with methyl 2-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The fluorobenzoyl group may play a role in binding to enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-2-amido]benzoate
  • Methyl 2-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate

Uniqueness

Methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate is unique due to its specific structural features, such as the position of the fluorobenzoyl group and the configuration of the piperidine ring

Properties

IUPAC Name

methyl 2-[[1-(2-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-28-21(27)16-7-3-5-9-18(16)23-19(25)14-10-12-24(13-11-14)20(26)15-6-2-4-8-17(15)22/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYIPOGHGRQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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